Rhodium(II) acetate

Übersicht

Beschreibung

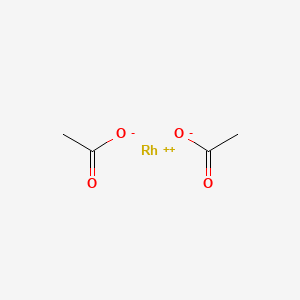

Rhodium(II) acetate is a coordination compound with the formula Rh2(AcO)4, where AcO− is the acetate ion . It is a dark green powder that is slightly soluble in polar solvents, including water . It is used as a catalyst for cyclopropanation of alkenes . It is a widely studied example of a transition metal carboxylate complex .

Synthesis Analysis

Rhodium(II) acetate is usually prepared by the heating of hydrated rhodium(III) chloride in acetic acid . Rhodium(II) acetate dimer undergoes ligand exchange, the replacement of the acetate group by other carboxylates and related groups . Complexes of rhodium(II) acetate with 2H-azirines were obtained for the first time . The structure of Rh2(OAc)4 complex with two 3-(4-methoxyphenyl)-2H-azirine molecules was studied by X-ray diffraction analysis .

Molecular Structure Analysis

The structure of rhodium(II) acetate features a pair of rhodium atoms, each with octahedral molecular geometry, defined by four acetate oxygen atoms, water, and a Rh–Rh bond of length 2.39 Å . The water adduct is exchangeable, and a variety of other Lewis bases bind to the axial positions .

Chemical Reactions Analysis

Rhodium(II) acetate is an effective catalyst for carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It has been applied to a wide range of reactions including insertion into bonds and the cyclopropanation of alkenes .

Physical And Chemical Properties Analysis

Rhodium(II) acetate is an emerald green powder with a molar mass of 441.99 g/mol . It has a density of 1.126 g/cm3 . It is slightly soluble in water and polar organic solvents . It has a monoclinic crystal structure and octahedral coordination geometry .

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Rhodium(II) acetate is a catalyst for the denitrogenative transformation of triazoles, leading to the synthesis of various heterocycles. For instance, it catalyzes the transformation of 1-sulfonyl-1,2,3-triazoles, resulting in 2-tetrasubstituted saturated heterocycles with high yield and diastereoselectivity (Boyer, 2014). Another example involves the synthesis of dihydrofuran-3-imines from 1-tosyl-1,2,3-triazoles, showing high yield and diastereoselectivity (Boyer, 2014).

Interaction with Enzymes

Rhodium(II) acetate's interaction with enzymes reveals its capability to irreversibly inhibit enzymes with essential sulfhydryl groups near their active sites. This property aligns with the observed toxicity and antitumor activity of rhodium(II) carboxylates (Howard et al., 1976).

Spectral and Thermal Properties

Studies on rhodium(II) acetate adducts show that their spectral transitions in the visible region vary depending on the ligand forming the adduct. Their thermal properties have been investigated using techniques like thermogravimetric analysis and differential scanning calorimetry (Kitchens & Bear, 1969).

Catalysis in Functionalized Compound Synthesis

Rhodium(II) acetate is instrumental in the synthesis of functionalized oxazoles from the reaction of dimethyl diazomalonate with nitriles, demonstrating a preference for oxazole formation over cyclopropane formation (Connell et al., 1986).

Structural Analysis and Synthesis

X-ray analysis reveals the structure of thiophenium bismethoxycarbonyl-methylide, synthesized through rhodium(II) acetate-catalyzed addition of dimethyl diazomalonate to thiophen (Gillespie et al., 1978).

Antineoplastic Properties

Rhodium(II) acetate shows potential as an antineoplastic agent, affecting DNA and RNA synthesis and demonstrating binding to DNA and proteins (Erck et al., 1974).

Homogeneous Catalysis

103Rh NMR spectroscopy indicates the extensive use of rhodium(II) acetate in homogeneous catalysis, such as hydroformylation of alkenes and carbonylation of methanol (Ernsting et al., 2004).

Applications in Natural Product Synthesis

Rhodium(II) acetate catalyzes intermolecular cyclopropanation, contributing to the synthesis of spirooxindolyl sugar derivatives, important in natural product synthesis (Reddy et al., 2012).

Synthesis Gas Conversion

Supported rhodium catalysts, including rhodium(II) acetate, are effective in converting synthesis gas to various compounds, including acetic acid and ethanol, under high pressures (Bhasin et al., 1978).

Safety And Hazards

Rhodium(II) acetate causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

rhodium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDJKCJYYAQMRO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203567 | |

| Record name | Acetic acid, rhodium(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium(II) acetate dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhodium(II) acetate | |

CAS RN |

5503-41-3, 15956-28-2 | |

| Record name | Acetic acid, rhodium(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium (II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis[μ-(acetato-O:O')]dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)